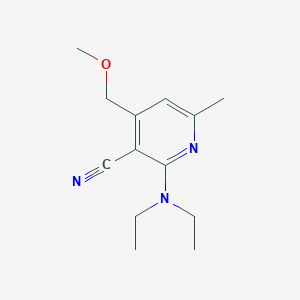![molecular formula C16H19NO2 B5594850 {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride, also known as MPEDA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. MPEDA hydrochloride has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves its interaction with various receptors and enzymes in the central nervous system. It has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride depend on its concentration and duration of exposure. At low concentrations, it has been shown to enhance neurotransmitter release and increase the activity of certain enzymes in the brain. At high concentrations, it can cause neurotoxicity and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in lab experiments is its high potency and selectivity for specific receptors and enzymes. It can be used to study the effects of drugs on these targets and to develop new drugs with greater specificity and efficacy. However, one limitation of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride is its potential for toxicity at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride. One direction is the development of new drugs that target specific receptors and enzymes in the central nervous system. Another direction is the study of the effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride on other physiological systems, such as the cardiovascular and immune systems. Additionally, the use of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in combination with other drugs or therapies may lead to new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves the reaction of 4-chlorobenzylamine with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine.
Applications De Recherche Scientifique
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has been used in various scientific research applications, including the study of neurotransmitter release, receptor binding, and enzyme activity. It has been used as a ligand for the dopamine transporter and as a substrate for monoamine oxidase. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been used in the study of the effects of drugs on the central nervous system and in the development of new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
[4-[2-(3-methoxyphenoxy)ethyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-3-2-4-16(11-15)19-10-9-13-5-7-14(12-17)8-6-13/h2-8,11H,9-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFIMZZTJRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)
![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)